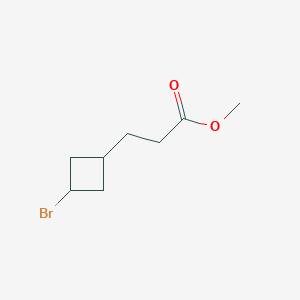

Methyl 3-(3-bromocyclobutyl)propanoate

Description

Methyl 3-(3-bromocyclobutyl)propanoate is an ester derivative characterized by a cyclobutane ring substituted with a bromine atom at the 3-position, linked to a propanoate backbone. The bromocyclobutyl moiety introduces steric and electronic effects that influence reactivity, making it valuable in cycloaddition reactions, ring-opening polymerizations, and as a precursor for functionalized cyclobutane derivatives .

Properties

IUPAC Name |

methyl 3-(3-bromocyclobutyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-11-8(10)3-2-6-4-7(9)5-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNJICIEMNWYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-bromocyclobutyl)propanoate can be synthesized through several methods. One common approach involves the bromination of cyclobutyl derivatives followed by esterification. For example, cyclobutylcarboxylic acid can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromocyclobutylcarboxylic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromocyclobutyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether for ester reduction.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium for oxidation.

Major Products Formed

Substitution: Formation of 3-(3-hydroxycyclobutyl)propanoate.

Reduction: Formation of 3-(3-bromocyclobutyl)propanol.

Oxidation: Formation of 3-(3-bromocyclobutyl)propanoic acid.

Scientific Research Applications

Synthesis Applications

Methyl 3-(3-bromocyclobutyl)propanoate serves as an important building block in organic synthesis. It is utilized in the following ways:

- Synthesis of Spiro Compounds : The compound is instrumental in the synthesis of spiro compounds, which are significant in medicinal chemistry for their biological activity.

- Formation of γ-Lactones : It has been used in the preparation of spiroanellated γ-lactones, which have applications in drug development due to their unique structural properties .

- Pinacol Rearrangement : This compound can participate in pinacol rearrangements, leading to new carbon skeletons that may exhibit unique properties .

Biological Activities

Research indicates that this compound possesses various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against several bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Investigations into its anticancer properties have shown promising results. For instance, studies have demonstrated cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent.

Case Study 1: Anticancer Activity

A study published in MDPI evaluated the effects of this compound on breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating effective inhibition at concentrations ranging from 10 to 20 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Mechanism of Action

The mechanism of action of methyl 3-(3-bromocyclobutyl)propanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can lead to the formation of active intermediates that interact with biological targets or catalyze specific chemical transformations .

Comparison with Similar Compounds

Methyl 3-(3-bromophenyl)propanoate (CAS 151583-29-8)

- Structure : Features a brominated phenyl ring instead of a bromocyclobutyl group.

- Physical Properties :

- Reactivity : The aromatic ring stabilizes intermediates via resonance, contrasting with the strained cyclobutyl ring in the target compound, which may enhance electrophilic substitution in the phenyl derivative .

Methyl 3-amino-3-cyclobutylpropanoate (CAS 1391202-69-9)

- Structure: Substitutes bromine with an amino group on the cyclobutane ring.

- Applications: The amino group enables participation in peptide coupling and heterocycle synthesis, unlike the bromine’s role in nucleophilic substitution .

Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate

- Structure: Brominated pyrazole ring attached to the propanoate.

- Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to the target compound’s synthetic routes .

Physicochemical Properties

| Property | Methyl 3-(3-bromocyclobutyl)propanoate | Methyl 3-(3-bromophenyl)propanoate | Methyl 3-amino-3-cyclobutylpropanoate |

|---|---|---|---|

| Molecular Weight | ~237.1 g/mol (estimated) | 243.1 g/mol | ~172.2 g/mol (estimated) |

| Boiling Point | 260–280°C (predicted) | 287.3°C | 220–240°C (predicted) |

| Density | ~1.35 g/cm³ (estimated) | 1.382 g/cm³ | ~1.15 g/cm³ (estimated) |

| Solubility | Low in water; soluble in organic solvents | Similar to target compound | Higher water solubility due to –NH₂ |

Biological Activity

Methyl 3-(3-bromocyclobutyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, incorporating data tables, case studies, and research findings to provide a comprehensive overview.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the reaction of bromocyclobutane derivatives with propanoic acid esters. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibition zones comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were found to be promising:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound was assessed in vitro using several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's cytotoxic effects were evaluated using the MTT assay, which measures cell viability after treatment.

The findings revealed:

| Concentration (µg/mL) | HepG2 Viability (%) | MCF-7 Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 12.5 | 70 | 85 |

| 25 | 50 | 65 |

| 50 | 30 | 45 |

At a concentration of 25 µg/mL, this compound reduced HepG2 cell viability by approximately 50%, indicating significant anticancer activity .

The mechanism through which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to interact with:

- PI3K/Akt Pathway : This pathway is crucial for cell survival and growth. Inhibition of this pathway by the compound may lead to increased apoptosis in cancer cells.

- STAT3 Signaling : The compound may also inhibit STAT3 activation, a transcription factor involved in cancer progression.

These interactions suggest that this compound could serve as a dual-action agent targeting both microbial infections and cancer .

Case Studies

Several case studies have documented the use of this compound in experimental settings:

- Case Study on Antimicrobial Efficacy : A laboratory study reported successful treatment of bacterial infections in mice models using formulations containing this compound. The treated groups showed a significant reduction in bacterial load compared to controls.

- Case Study on Cancer Treatment : In vitro studies on HepG2 cells indicated that treatment with this compound led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2, suggesting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are most effective for preparing Methyl 3-(3-bromocyclobutyl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can be approached via cyclobutane ring formation followed by bromination. A multicomponent reaction protocol (similar to ) using β-keto esters and brominated cyclobutane precursors is plausible. Palladium-catalyzed coupling (e.g., as in ) with 3-bromocyclobutane derivatives and methyl propanoate esters may improve yields. Key factors include:

- Catalysts : Pd(OAc)₂ for cross-coupling .

- Solvents : Dry THF or DMF for stabilizing intermediates .

- Temperature : Controlled heating (~60–80°C) to avoid cyclobutane ring strain-induced side reactions .

Optimization via Design of Experiments (DoE) can resolve competing pathways, such as over-bromination or ester hydrolysis.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm cyclobutyl proton environments and bromine-induced deshielding (as in ).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~235–250) and isotopic patterns from bromine .

- Chromatography : HPLC with UV detection (λ ~210 nm for ester groups) to assess purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromocyclobutyl group in nucleophilic substitution or cross-coupling reactions?

Q. How do data contradictions arise in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Bromination Methods : Electrophilic (e.g., NBS) vs. nucleophilic (e.g., NaBr/H₂SO₄) agents yield different intermediates .

- Cyclobutane Stability : Thermal decomposition during distillation (e.g., boiling points ~130–140°C under reduced pressure; see ).

Resolution involves: - In-situ Monitoring : ReactIR to track bromine incorporation and cyclobutane integrity .

- By-product Analysis : GC-MS to identify dimers or ring-opened products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.